3,4,5-Tris(trifluoromethyl)bromobenzene
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Overview
Description
3,4,5-Tris(trifluoromethyl)bromobenzene is an organic compound characterized by the presence of three trifluoromethyl groups and a bromine atom attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4,5-Tris(trifluoromethyl)bromobenzene typically involves the bromination of 2,3,4-trifluoromethyl aniline. The process begins with the dispersion of 2,3,4-trifluoromethyl aniline in a solvent, followed by the addition of bromine to carry out a bromination reaction. This results in the formation of 2,3,4-trifluoro-6-bromaniline. The next step involves a diazotization reaction, where sodium nitrite is dissolved in sulfuric acid and added to the 2,3,4-trifluoro-6-bromaniline. Finally, a desamination reaction is carried out using hypophosphorous acid and a copper catalyst to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(trifluoromethyl)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
3,4,5-Tris(trifluoromethyl)bromobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4,5-Tris(trifluoromethyl)bromobenzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups and the bromine atom. These functional groups influence the compound’s reactivity and interaction with other molecules. The trifluoromethyl groups are electron-withdrawing, which affects the electron density on the benzene ring and makes it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)bromobenzene
- 1,3,5-Tris(trifluoromethyl)benzene
- 3-Bromobenzotrifluoride
Uniqueness
3,4,5-Tris(trifluoromethyl)bromobenzene is unique due to the specific positioning of the trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H2BrF9 |
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Molecular Weight |
361.00 g/mol |
IUPAC Name |
5-bromo-1,2,3-tris(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2BrF9/c10-3-1-4(7(11,12)13)6(9(17,18)19)5(2-3)8(14,15)16/h1-2H |
InChI Key |
NNSSUELHWFZSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
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